Benzonitrile, 4-(tributylstannyl)-
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Overview
Description
Benzonitrile, 4-(tributylstannyl)- is an organotin compound with the molecular formula C19H33N. It is characterized by the presence of a benzonitrile group attached to a tributylstannyl moiety. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzonitrile, 4-(tributylstannyl)- can be synthesized through various methods. One common approach involves the reaction of benzonitrile with tributyltin hydride in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature, and can be facilitated by the use of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods: Industrial production of 4-tributylstannylbenzonitrile may involve large-scale batch reactions using similar conditions as those in laboratory synthesis. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 4-(tributylstannyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tributylstannyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and ligands are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the major product is often a biaryl compound.
Scientific Research Applications
Benzonitrile, 4-(tributylstannyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It may serve as an intermediate in the production of drugs and other therapeutic agents.
Industry: Benzonitrile, 4-(tributylstannyl)- is used in the manufacture of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-tributylstannylbenzonitrile exerts its effects involves the formation of reactive intermediates during chemical reactions. These intermediates can interact with various molecular targets, facilitating the formation of new chemical bonds. The pathways involved often include radical or ionic mechanisms, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
4-Trimethylsilylbenzonitrile: Similar in structure but with a trimethylsilyl group instead of a tributylstannyl group.
4-Tributylstannylphenol: Contains a phenol group instead of a nitrile group.
4-Tributylstannylbenzaldehyde: Features an aldehyde group in place of the nitrile group.
Uniqueness: Benzonitrile, 4-(tributylstannyl)- is unique due to its combination of a benzonitrile group with a tributylstannyl moiety, which imparts distinct reactivity and versatility in organic synthesis. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in various fields of research and industry.
Properties
CAS No. |
79048-30-9 |
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Molecular Formula |
C19H31NSn |
Molecular Weight |
392.2 g/mol |
IUPAC Name |
4-tributylstannylbenzonitrile |
InChI |
InChI=1S/C7H4N.3C4H9.Sn/c8-6-7-4-2-1-3-5-7;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; |
InChI Key |
KYZSAPVESUHUGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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